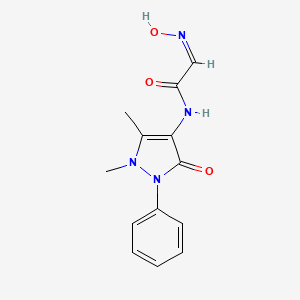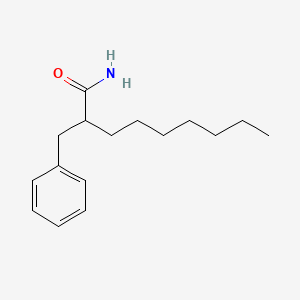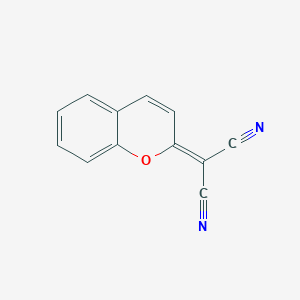
2-Chromen-2-ylidenepropanedinitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chromen-2-ylidenepropanedinitrile is an organic compound with the molecular formula C12H6N2O It is a derivative of chromene, a bicyclic compound consisting of a benzene ring fused to a pyran ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chromen-2-ylidenepropanedinitrile typically involves the condensation of chromene derivatives with malononitrile. One common method is the Knoevenagel condensation reaction, where chromene is reacted with malononitrile in the presence of a base such as piperidine or pyridine. The reaction is usually carried out in an organic solvent like ethanol or methanol at elevated temperatures.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified using techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
2-Chromen-2-ylidenepropanedinitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield chromene oxides, while reduction can produce various reduced derivatives of the compound.
Wissenschaftliche Forschungsanwendungen
2-Chromen-2-ylidenepropanedinitrile has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2-Chromen-2-ylidenepropanedinitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Chromen-2-ylideneacetonitrile
- 2-Chromen-2-ylidenemalononitrile
- 2-Chromen-2-ylideneethylidenemalononitrile
Uniqueness
2-Chromen-2-ylidenepropanedinitrile is unique due to its specific chemical structure, which imparts distinct reactivity and properties. Compared to similar compounds, it may exhibit different reactivity patterns, making it valuable for specific applications in research and industry.
Eigenschaften
CAS-Nummer |
5841-39-4 |
|---|---|
Molekularformel |
C12H6N2O |
Molekulargewicht |
194.19 g/mol |
IUPAC-Name |
2-chromen-2-ylidenepropanedinitrile |
InChI |
InChI=1S/C12H6N2O/c13-7-10(8-14)12-6-5-9-3-1-2-4-11(9)15-12/h1-6H |
InChI-Schlüssel |
DGOGRNQPIVBVLB-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C=CC(=C(C#N)C#N)O2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


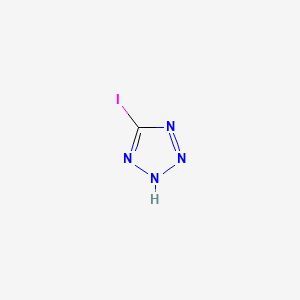
![O-propan-2-yl [2-oxo-2-[4-(trifluoromethyl)phenyl]ethyl]sulfanylmethanethioate](/img/structure/B14005161.png)
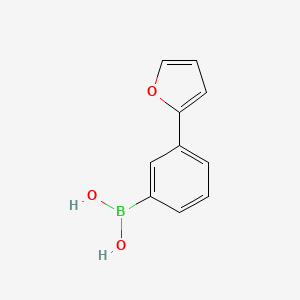

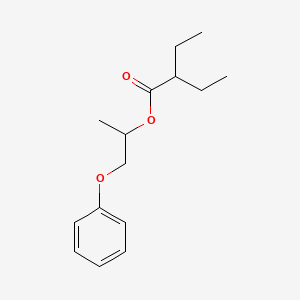
![3H-[1,2,4]thiadiazolo[4,3-a]pyridine 2,2-dioxide](/img/structure/B14005173.png)


![3-[2-[2-Chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]ethylcarbamoyl]benzenesulfonyl fluoride](/img/structure/B14005203.png)
![N-[4-(2-acetylhydrazinyl)-6-chloropyrimidin-5-yl]acetamide](/img/structure/B14005207.png)


